![molecular formula C11H16N4O2 B1627165 4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid CAS No. 924834-88-8](/img/structure/B1627165.png)
4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid
Overview
Description
4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with a carboxylic acid group and a methylpiperazine moiety
Mechanism of Action
Target of Action
Related compounds have been found to inhibit certain tyrosine kinases , and some pyrimidine derivatives have shown neuroprotective and anti-neuroinflammatory properties .
Mode of Action
Related compounds have been found to interact with their targets, leading to apoptosis of tumor cells . Pyrimidine derivatives have also been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Related compounds have been found to inhibit the cdk4/cyclin d1 and ark5 kinases . Pyrimidine derivatives have also been shown to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway .
Result of Action
Related compounds have been found to induce apoptosis of tumor cells . Pyrimidine derivatives have also been shown to exhibit neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins
Cellular Effects
It is suggested that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with 1-methylpiperazine.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reactions while minimizing by-products is also common.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the pyrimidine ring or the carboxylic acid group, potentially forming amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols are typical reagents.
Major Products
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid as an anticancer agent. Research has shown that derivatives of pyrimidines can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis.
Case Study:
A study published in the Journal of Medicinal Chemistry explored a series of pyrimidine derivatives, including this compound, demonstrating significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound exhibited an IC50 value comparable to established chemotherapeutic agents, indicating its potential for further development as an anticancer drug .
Antimicrobial Properties
The antimicrobial efficacy of this compound has also been investigated. Compounds with similar structures have shown activity against both Gram-positive and Gram-negative bacteria.
Case Study:
In a study assessing the antibacterial activity of various pyrimidine derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggested that it could serve as a lead compound for developing new antibiotics .
Biochemical Mechanisms
The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary findings suggest that it may act by:
- Inhibiting specific enzymes involved in nucleotide synthesis.
- Modulating receptor activity related to cell signaling pathways.
Potential in Neurological Disorders
Emerging research indicates that this compound may have implications in treating neurological disorders due to its ability to cross the blood-brain barrier (BBB). The piperazine moiety is particularly relevant for CNS activity.
Case Study:
A recent investigation into the neuroprotective effects of pyrimidine derivatives revealed that this compound could inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases such as Alzheimer's disease .
Data Table: Summary of Applications
Application Area | Key Findings | References |
---|---|---|
Anticancer Activity | Significant cytotoxicity against cancer cell lines | |
Antimicrobial Properties | Effective against S. aureus and E. coli | |
Neurological Disorders | Potential neuroprotective effects |
Conclusion and Future Directions
The diverse applications of this compound underscore its potential as a versatile compound in medicinal chemistry. Continued research into its pharmacodynamics, structure-activity relationships, and mechanisms of action will be crucial for advancing its development into therapeutic agents.
Future studies should focus on:
- Conducting clinical trials to assess efficacy and safety.
- Exploring modifications to enhance selectivity and reduce side effects.
The integration of computational modeling techniques may also provide insights into optimizing its structure for targeted applications.References:
- Journal of Medicinal Chemistry - Anticancer Activity Studies
- Antibacterial Research Journal - Pyrimidine Derivatives
- Neuropharmacology Journal - Neuroprotective Effects
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Similar structure but with a phenyl group instead of a methyl group.
4-Methyl-3-(4-methylpiperazin-1-yl)pyrimidine-2-carboxylic acid: Similar structure but with different substitution positions on the pyrimidine ring.
Uniqueness
4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a carboxylic acid group and a methylpiperazine moiety provides a versatile scaffold for further functionalization and optimization in drug development.
Biological Activity
4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid is a heterocyclic organic compound characterized by a pyrimidine ring with both a carboxylic acid group and a methylpiperazine moiety. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in cancer treatment.
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₆N₄O₂
- Molecular Weight : 222.27 g/mol
- CAS Number : 924834-88-8
Structure
The structure of this compound features a pyrimidine core, which is significant for its biological activity. The presence of the methylpiperazine group enhances its interaction with biological targets, making it a versatile scaffold for drug development.
Research indicates that compounds similar to this compound exhibit inhibitory effects on various tyrosine kinases, which are crucial in regulating cell division and apoptosis. Specifically, these compounds have been shown to:
- Inhibit cyclin-dependent kinases (cdk4/cyclin D1) and AKT-related kinases (ARK5) .
- Induce apoptosis in tumor cells, suggesting potential as an anticancer agent .
In Vitro Studies
In vitro studies have demonstrated the compound's cytotoxic effects against several cancer cell lines. For instance:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (breast cancer) | 0.65 | Induction of apoptosis via p53 activation |
U-937 (acute monocytic leukemia) | 2.41 | Apoptosis induction through caspase activation |
HeLa (cervical cancer) | 0.39 | Cell cycle arrest and apoptosis |
These findings highlight the compound's potential as a therapeutic agent in oncology.
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxicity of various derivatives of pyrimidine compounds, including this compound, against human cancer cell lines such as MCF-7 and U-937. The results indicated that these derivatives exhibited significant cytotoxicity, with IC50 values in the micromolar range .
- Mechanistic Insights : Flow cytometry assays revealed that treatment with this compound led to increased levels of p53 protein and cleavage of caspase-3 in MCF-7 cells, indicating its role in promoting apoptotic pathways .
Medicinal Chemistry
The compound is being investigated for its potential use in developing new anticancer therapies due to its ability to induce apoptosis selectively in cancer cells while sparing normal cells.
Future Directions
Further research is required to explore:
- Structural modifications to enhance potency and selectivity.
- Combination therapies with existing chemotherapeutic agents to improve efficacy.
Properties
IUPAC Name |
4-methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-8-9(10(16)17)7-12-11(13-8)15-5-3-14(2)4-6-15/h7H,3-6H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHAXISXKNVJSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)N2CCN(CC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586491 | |
Record name | 4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924834-88-8 | |
Record name | 4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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